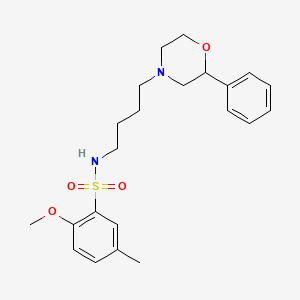

2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

Description

2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a morpholine ring, and various aromatic substituents

Properties

IUPAC Name |

2-methoxy-5-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4S/c1-18-10-11-20(27-2)22(16-18)29(25,26)23-12-6-7-13-24-14-15-28-21(17-24)19-8-4-3-5-9-19/h3-5,8-11,16,21,23H,6-7,12-15,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEABGHFTSDILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the morpholine ring. Common synthetic routes may involve:

Formation of the sulfonamide bond: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

Introduction of the morpholine ring: This step may involve the reaction of a phenylmorpholine derivative with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions.

Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.

Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield primary amines.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that sulfonamide derivatives, including 2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide, possess anticancer properties. Studies indicate that similar compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial effects. The compound may exhibit similar properties, potentially effective against a range of bacterial infections. The sulfonamide moiety is known to inhibit bacterial folate synthesis, which is crucial for bacterial growth and replication .

Potential as Antileishmanial Agents

Recent studies have explored the use of sulfonamide derivatives in combating leishmaniasis, a parasitic disease caused by Leishmania species. The structural features of 2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide may enhance its efficacy against this pathogen, warranting further investigation into its pharmacological profile .

Synthesis and Structural Modifications

The synthesis of 2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multi-step reactions where the sulfonamide group is introduced to a substituted aromatic ring. Variations in the substituents can significantly affect the biological activity of the resulting compounds. For instance, modifications to the morpholine ring or the butyl chain can enhance solubility and bioavailability, critical factors for therapeutic efficacy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The morpholine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is unique due to its combination of a sulfonamide group and a morpholine ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

2-Methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to compile and analyze the available data on its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following chemical structure:

- IUPAC Name : 2-Methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

- Molecular Formula : C19H26N2O3S

- Molecular Weight : 358.49 g/mol

Research indicates that compounds similar to 2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide may exert their biological effects through several mechanisms:

- Inhibition of Carbonic Anhydrases : Some sulfonamides have been shown to selectively inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes, including pH regulation and ion transport. This inhibition can lead to altered cellular metabolism and apoptosis in cancer cells .

- Induction of Apoptosis : Studies have demonstrated that certain derivatives induce apoptosis in cancer cell lines through activation of caspases and modulation of Bcl-2 family proteins. This apoptotic pathway is crucial for eliminating malignant cells .

- Cell Cycle Arrest : Compounds in this class may also interfere with cell cycle progression, particularly at the G1/S phase transition, thereby inhibiting tumor growth .

Biological Activity Data

The biological activity of 2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has been evaluated against various cancer cell lines. Below is a summary of the findings:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.3 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12.8 | Increased caspase activity |

| PC-3 (Prostate Cancer) | 14.0 | Inhibition of carbonic anhydrase |

Case Study 1: MCF-7 Cell Line

In vitro studies on the MCF-7 breast cancer cell line revealed that treatment with 2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide resulted in a significant reduction in cell viability, with an IC50 value of 10.5 µM. Flow cytometry analysis confirmed that the compound induced apoptosis, as evidenced by increased annexin V staining and activation of caspase-3 .

Case Study 2: A549 Cell Line

Similar experiments conducted on A549 lung cancer cells indicated an IC50 value of 15.3 µM. The compound was found to cause G1 phase arrest, leading to decreased proliferation rates. Western blot analyses showed upregulation of p21 and downregulation of cyclin D1, suggesting effective cell cycle modulation .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide?

Answer:

Key steps include:

- Amide Coupling: Use carbodiimide reagents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF at 0–25°C for sulfonamide bond formation .

- Morpholino Incorporation: Introduce the 2-phenylmorpholino group via nucleophilic substitution or reductive amination, ensuring pH control (7–9) to avoid side reactions .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the compound. Yields typically range from 37% to 73% under optimized conditions .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Answer:

- NMR Spectroscopy:

- H NMR: Identify aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and morpholino protons (δ 2.5–3.5 ppm) .

- C NMR: Confirm sulfonamide carbonyl (δ ~165 ppm) and quaternary carbons in the morpholino ring .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H] at m/z ~488) .

- IR Spectroscopy: Detect sulfonamide S=O stretches (~1350 cm) and N–H bends (~3300 cm) .

Basic: How can researchers screen this compound for preliminary biological activity?

Answer:

- In Vitro Assays:

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Enzyme Inhibition: Test NLRP3 inflammasome or carbonic anhydrase inhibition via fluorometric assays .

- Antimicrobial Activity: Employ microdilution methods against E. coli or C. albicans (MIC determination) .

- Controls: Include known inhibitors (e.g., MCC950 for NLRP3) and vehicle-only groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

Answer:

- Systematic Substitution:

- Modify the morpholino group (e.g., replace phenyl with pyridyl) to alter lipophilicity .

- Vary methoxy/methyl positions on the benzene ring to enhance target binding .

- Computational Modeling:

- Perform docking studies (AutoDock Vina) to predict interactions with NLRP3 (PDB: 6NPY) .

- Use QSAR models to correlate substituent electronic parameters (Hammett constants) with activity .

Advanced: What experimental approaches validate the compound’s target specificity in inflammatory pathways?

Answer:

- Gene Knockdown: Use siRNA to silence NLRP3 in THP-1 macrophages and measure IL-1β suppression via ELISA .

- Binding Assays: Conduct SPR or ITC to quantify affinity for NLRP3 (KD values) .

- In Vivo Models: Test in murine peritonitis models; monitor cytokine levels (IL-18, IL-1β) after oral administration (10 mg/kg) .

Advanced: How should researchers address contradictory data in biological assays (e.g., variable IC50_{50}50 values)?

Answer:

- Assay Optimization:

- Standardize cell passage numbers, serum concentrations, and incubation times .

- Validate with orthogonal methods (e.g., Western blot for caspase-1 cleavage alongside IL-1β ELISA) .

- Batch Analysis: Compare multiple synthetic batches for purity (HPLC >95%) and confirm stereochemistry (X-ray crystallography) .

- Meta-Analysis: Aggregate data from ≥3 independent experiments; apply ANOVA with post-hoc correction .

Advanced: What strategies resolve conformational ambiguities in the morpholino-butyl linker region?

Answer:

- X-Ray Crystallography: Co-crystallize with a protein target (e.g., NLRP3) to resolve linker geometry .

- Dynamic NMR: Analyze H-H NOESY for through-space interactions between the morpholino and benzenesulfonamide moieties .

- Molecular Dynamics Simulations: Simulate in explicit solvent (CHARMM36 force field) to identify dominant conformers .

Advanced: How can metabolite identification studies inform toxicity profiling?

Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat); identify Phase I metabolites (e.g., hydroxylation) via LC-QTOF-MS .

- Reactive Intermediate Trapping: Use glutathione or KCN to detect electrophilic metabolites .

- Toxicity Markers: Measure ATP depletion (CellTiter-Glo) and mitochondrial membrane potential (JC-1 dye) in HepG2 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.